molecular formula C8H15NO3S B15160049 6-(2-Sulfanylacetamido)hexanoic acid CAS No. 869803-41-8

6-(2-Sulfanylacetamido)hexanoic acid

Cat. No.: B15160049
CAS No.: 869803-41-8
M. Wt: 205.28 g/mol
InChI Key: CTWVBYXJJNKRPG-UHFFFAOYSA-N
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Description

6-(2-Sulfanylacetamido)hexanoic acid is an organic compound characterized by the presence of a sulfanylacetamido group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Sulfanylacetamido)hexanoic acid typically involves the reaction of hexanoic acid with sulfanylacetamide under controlled conditions. The process may include steps such as esterification, amidation, and thiolation. Specific reagents and catalysts, such as sulfur-containing compounds and amines, are often employed to facilitate these reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors and the use of heterogeneous catalysts to ensure high yield and purity. Techniques such as liquid-liquid extraction and distillation are commonly used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Sulfanylacetamido)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols or amines.

    Substitution: The amido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Sulfanylacetamido)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Sulfanylacetamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the amido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler analog without the sulfanylacetamido group.

    Sulfanylacetic acid: Contains the sulfanyl group but lacks the hexanoic acid backbone.

    6-Aminohexanoic acid: Similar structure but with an amino group instead of the sulfanylacetamido group.

Uniqueness

6-(2-Sulfanylacetamido)hexanoic acid is unique due to the presence of both the sulfanyl and amido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, setting it apart from its simpler analogs.

Properties

CAS No.

869803-41-8

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

6-[(2-sulfanylacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H15NO3S/c10-7(6-13)9-5-3-1-2-4-8(11)12/h13H,1-6H2,(H,9,10)(H,11,12)

InChI Key

CTWVBYXJJNKRPG-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)CS

Origin of Product

United States

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